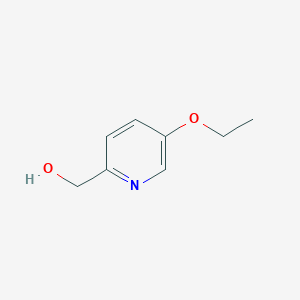
(5-Ethoxypyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Ethoxypyridin-2-yl)methanol” is a chemical compound with the CAS Number: 133238-82-1 and a linear formula of C8H11NO2 .
Synthesis Analysis
The synthesis of “(5-Ethoxypyridin-2-yl)methanol” derivatives has been reported in the literature . The study provides a detailed report on the development of potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists featuring a pyridinyl methanol moiety .Molecular Structure Analysis
The molecular structure of “(5-Ethoxypyridin-2-yl)methanol” is represented by the formula C8H11NO2 .Physical And Chemical Properties Analysis
“(5-Ethoxypyridin-2-yl)methanol” has a molecular weight of 153.178 . Other physical and chemical properties such as density, boiling point, and flash point are also mentioned .Aplicaciones Científicas De Investigación
Ligand Exchange Reactions and Metal Complexes
One application involves the use of alcohols like (5-Ethoxypyridin-2-yl)methanol in ligand exchange reactions. For instance, the complex [Et4N]3[W2(CO)6(OMe)3] undergoes ligand substitution with more acidic alcohols, demonstrating the potential of these molecules in creating new organometallic compounds with varied properties (Klausmeyer et al., 2003).
Catalysis and Oxidation Reactions
In catalysis, (5-Ethoxypyridin-2-yl)methanol derivatives have been explored as part of catalyst systems. For example, molybdenum(VI) complexes with thiazole-hydrazone ligands, which can be derived from similar alcohols, have shown efficiency in the oxidation of primary alcohols and hydrocarbons, highlighting their potential in green chemistry applications (Ghorbanloo & Maleki Alamooti, 2017).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of new compounds utilizing (5-Ethoxypyridin-2-yl)methanol or its analogs are notable. For example, unexpected compounds have been isolated from condensation reactions involving similar alcohols, contributing to the expansion of organic chemistry's compound libraries (Percino et al., 2005).
Probing Surface Sites on Nanocrystals
(5-Ethoxypyridin-2-yl)methanol and related molecules have been used to study the nature of surface sites on metal oxide nanocrystals. Such research helps in understanding the interaction between organic molecules and solid surfaces, crucial for developing advanced materials and catalysts (Wu et al., 2012).
Aromatization and Methylation Studies
Research into the conversion of methanol on catalysts has implications for (5-Ethoxypyridin-2-yl)methanol in producing aromatic compounds. Studies on the aromatization of methanol and methylation of benzene over catalysts inform about the chemical processes involved and potential industrial applications (Barthos et al., 2007).
Propiedades
IUPAC Name |
(5-ethoxypyridin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-4-3-7(6-10)9-5-8/h3-5,10H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGESMOKYAZULNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310045 |
Source


|
| Record name | 5-Ethoxy-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethoxypyridin-2-yl)methanol | |
CAS RN |
133238-82-1 |
Source


|
| Record name | 5-Ethoxy-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133238-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethoxy-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




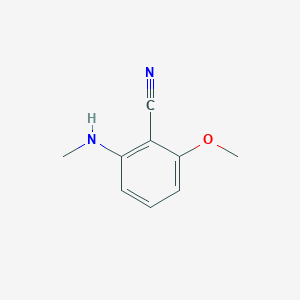
![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane](/img/structure/B174142.png)

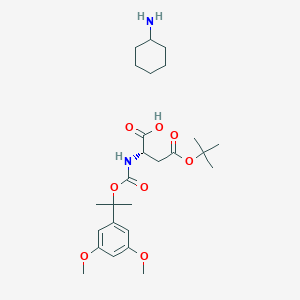
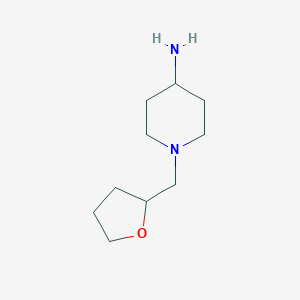

![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B174157.png)
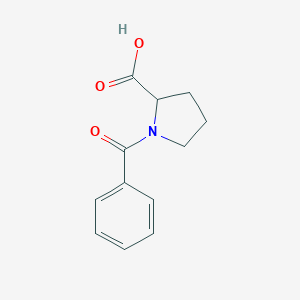
![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)
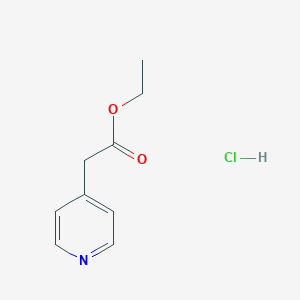
![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)